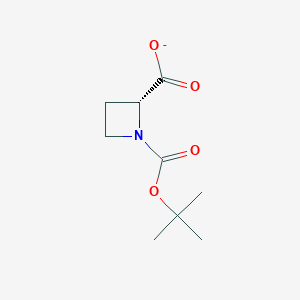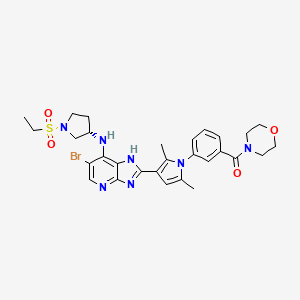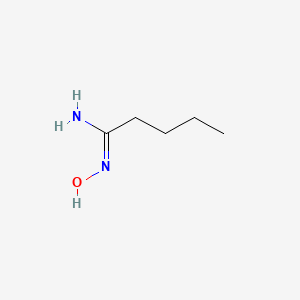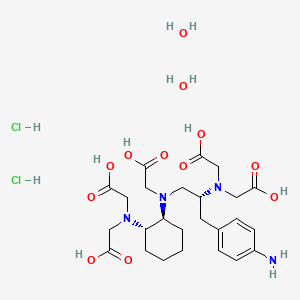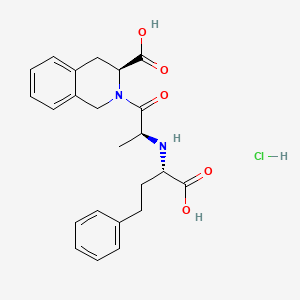
Quinaprilat hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinaprilat (hydrochloride) is the active metabolite of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. Quinaprilat (hydrochloride) works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and alleviating strain on the heart .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinaprilat (hydrochloride) involves multiple steps. One common method includes the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield Quinapril tert-butyl ester. This intermediate is then reacted with an acid to produce Quinapril or its hydrochloride salt .
Industrial Production Methods
Industrial production of Quinaprilat (hydrochloride) typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of aprotic solvents like methylene chloride and specific reaction conditions to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Quinaprilat (hydrochloride) undergoes several types of chemical reactions, including hydrolysis, oxidation, and cyclization.
Common Reagents and Conditions
Hydrolysis: Quinaprilat is formed from the hydrolysis of Quinapril in the liver. This reaction is catalyzed by esterases.
Oxidation: Quinaprilat can undergo oxidative degradation under certain conditions, leading to the formation of various degradation products.
Cyclization: Quinapril can cyclize to form diketopiperazine derivatives under specific conditions.
Major Products
The major products formed from these reactions include Quinaprilat from hydrolysis and diketopiperazine derivatives from cyclization .
Scientific Research Applications
Quinaprilat (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of ACE inhibitors and their chemical properties.
Biology: Employed in research on enzyme inhibition and the renin-angiotensin-aldosterone system.
Medicine: Extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in quality control processes
Mechanism of Action
Quinaprilat (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, Quinaprilat reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced workload on the heart .
Comparison with Similar Compounds
Quinaprilat (hydrochloride) is compared with other ACE inhibitors such as Enalaprilat, Lisinopril, and Captopril:
Enalaprilat: Like Quinaprilat, Enalaprilat is an active metabolite of Enalapril.
Lisinopril: Unlike Quinaprilat, Lisinopril is not a prodrug and is active in its administered form.
Captopril: Captopril contains a sulfhydryl group, which is absent in Quinaprilat.
Similar Compounds
- Enalaprilat
- Lisinopril
- Captopril
- Ramiprilat
Quinaprilat (hydrochloride) stands out due to its high potency and specific binding characteristics, making it a valuable compound in both clinical and research settings.
Properties
Molecular Formula |
C23H27ClN2O5 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C23H26N2O5.ClH/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H/t15-,19-,20-;/m0./s1 |
InChI Key |
YQJDLRLEBDSBCP-ZAFWUOJLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


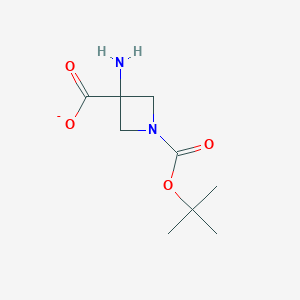
![2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12362385.png)
![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)
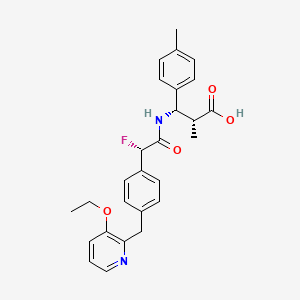
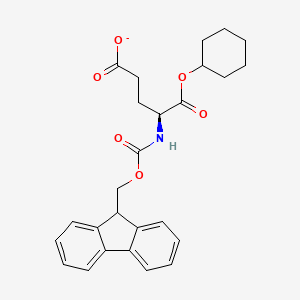
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
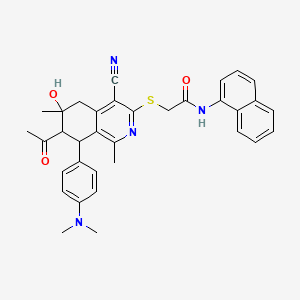
![Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)
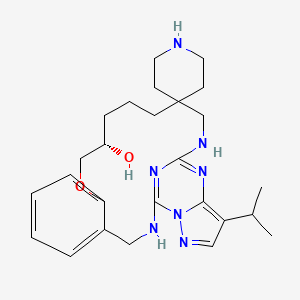
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
